Cas no 1805089-30-8 (3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-6-methoxypyridine)

3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-6-methoxypyridine 化学的及び物理的性質
名前と識別子
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- 3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-6-methoxypyridine
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- インチ: 1S/C8H7ClF2INO/c1-14-6-2-4(7(10)11)5(3-9)8(12)13-6/h2,7H,3H2,1H3
- InChIKey: TUSUKCLXVVCHCI-UHFFFAOYSA-N
- ほほえんだ: IC1C(CCl)=C(C(F)F)C=C(N=1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 187
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-6-methoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029025655-1g |
3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-6-methoxypyridine |
1805089-30-8 | 95% | 1g |
$2,750.25 | 2022-04-01 | |
Alichem | A029025655-250mg |
3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-6-methoxypyridine |
1805089-30-8 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
Alichem | A029025655-500mg |
3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-6-methoxypyridine |
1805089-30-8 | 95% | 500mg |
$1,617.60 | 2022-04-01 |
3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-6-methoxypyridine 関連文献
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-6-methoxypyridineに関する追加情報
Introduction to 3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-6-methoxypyridine (CAS No. 1805089-30-8)
3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-6-methoxypyridine (CAS No. 1805089-30-8) is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, including a pyridine core substituted with a chloromethyl group, a difluoromethyl group, an iodo substituent, and a methoxy group, exhibits remarkable potential in the development of novel therapeutic agents.
The structural configuration of 3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-6-methoxypyridine makes it an attractive scaffold for medicinal chemists due to its ability to engage in multiple biochemical interactions. The presence of the chloromethyl group provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of various functional groups. Additionally, the difluoromethyl moiety is known to enhance metabolic stability and binding affinity, while the iodo substituent serves as a valuable handle for further derivatization via cross-coupling reactions.
Recent advancements in drug discovery have highlighted the importance of pyridine derivatives in addressing a wide range of therapeutic targets. Pyridine-based compounds are frequently employed in the design of kinase inhibitors, GPCR modulators, and other bioactive molecules. The specific arrangement of substituents in 3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-6-methoxypyridine aligns well with these trends, making it a promising candidate for further exploration.
In particular, the combination of the chloromethyl and iodo groups in this compound allows for sequential functionalization strategies. For instance, palladium-catalyzed cross-coupling reactions can be utilized to introduce aryl or heteroaryl groups at the iodinated position, while nucleophilic addition reactions can occur at the chloromethyl site. This dual reactivity makes it an invaluable building block for constructing complex molecular architectures.
Current research in medicinal chemistry has demonstrated that pyridine derivatives with electron-withdrawing groups, such as those present in 3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-6-methoxypyridine, often exhibit improved pharmacokinetic properties. The difluoromethyl group, in particular, has been shown to enhance binding affinity to biological targets by increasing lipophilicity and reducing metabolic susceptibility. These attributes are crucial for developing drugs with enhanced efficacy and reduced off-target effects.
The methoxy group in the compound also contributes to its overall pharmacological profile by influencing electronic distribution and solubility. This substitution pattern is commonly observed in bioactive molecules, where methoxy groups serve as both steric and electronic modulators. The presence of this moiety in 3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-6-methoxypyridine suggests that it may exhibit favorable solubility characteristics while maintaining strong interactions with biological targets.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of many cellular processes and are often implicated in diseases such as cancer and inflammation. Pyridine-based inhibitors have shown promise in disrupting these interactions by binding to specific pockets on the target proteins. The unique substitution pattern of 3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-6-methoxypyridine makes it well-suited for this purpose.
Recent studies have also explored the use of this compound as a precursor for synthesizing more complex drug candidates. By leveraging its reactive sites, researchers have been able to generate novel derivatives with enhanced biological activity. For example, modifications at the chloromethyl position have led to compounds with improved selectivity against certain kinases, while alterations at the iodo position have resulted in molecules with increased affinity for GPCRs.
The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds like 3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-6-methoxypyridine due to their diverse biological activities and synthetic flexibility. This trend is reflected in the growing number of patents and publications focusing on pyridine derivatives as lead compounds for drug development. The compound’s unique structural features make it a valuable asset in medicinal chemistry libraries, offering opportunities for innovation across multiple therapeutic areas.
In conclusion,3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-6-methoxypyridine (CAS No. 1805089-30-8) represents a significant advancement in pharmaceutical chemistry. Its versatile structure and reactivity make it an excellent candidate for further exploration in drug discovery efforts. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies,this compound is poised to play a crucial role in the development of next-generation pharmaceuticals.
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